Dichloroplatinum;methylsulfanylmethane
Overview
Description
Dichloroplatinum;methylsulfanylmethane is a coordination compound that features a platinum center bonded to two chlorine atoms and a methylsulfanylmethane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;methylsulfanylmethane typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate (K2PtCl4), with methylsulfanylmethane under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Dichloroplatinum;methylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: The chlorine atoms can be substituted with other ligands, such as amines or phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while oxidation reactions can produce higher oxidation state platinum compounds .
Scientific Research Applications
Dichloroplatinum;methylsulfanylmethane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dichloroplatinum;methylsulfanylmethane involves the coordination of the platinum center to biological targets, such as DNA. This binding can cause cross-linking of DNA strands, leading to the inhibition of DNA replication and cell division. The compound can also interact with proteins and other cellular components, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used anticancer drug with a similar platinum-chlorine coordination structure.
Carboplatin: Another platinum-based anticancer agent with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Dichloroplatinum;methylsulfanylmethane is unique due to its specific ligand, methylsulfanylmethane, which imparts different chemical and biological properties compared to other platinum compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
dichloroplatinum;methylsulfanylmethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6S.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNVRJATFZAKN-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC.CSC.Cl[Pt]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2PtS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448243 | |
Record name | AGN-PC-0NCRP0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55449-91-7 | |
Record name | AGN-PC-0NCRP0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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